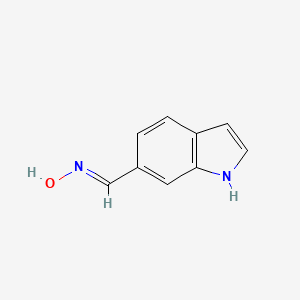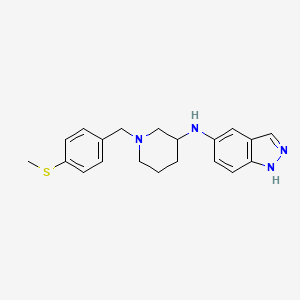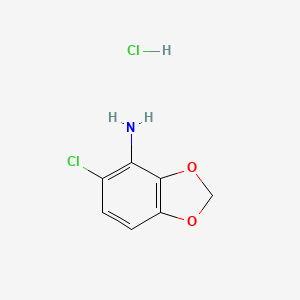![molecular formula C17H21N3O5 B1361003 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid CAS No. 1142214-93-4](/img/structure/B1361003.png)
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Polymer Chemistry
- Hattori and Kinoshita (1979) explored the synthesis of polyamides using derivatives of piperazine. They focused on the addition reaction of adenine and uracil to dimethyl methylenesuccinate, followed by hydrolysis. These polyamides, which include piperazine as a component, are found to have molecular weights in the range of 1000–5000 and display solubility in water under certain conditions (Hattori & Kinoshita, 1979).
Biological and Antibacterial Applications
- Mekky and Sanad (2020) reported the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, demonstrating significant antibacterial and biofilm inhibitory activities. This research highlights the potential of such compounds in addressing bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Synthesis and Bioactivity in Pharmaceutical Chemistry
- Tian et al. (2009) investigated the synthesis and bioactivity of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, which include cyclopropanecarboxylic acid, a compound structurally related to the one . Their findings revealed that some of these compounds possess excellent herbicidal and fungicidal activities (Tian et al., 2009).
Applications in Neuroprotection
- Lecanu et al. (2010) synthesized a novel compound, SP-04, which includes a piperazine-1-carbonyl component, for the treatment of Alzheimer's disease. This compound was found to inhibit acetylcholinesterase activity and showed promising neuroprotective effects against toxicity in neuronal cell lines (Lecanu et al., 2010).
Propiedades
IUPAC Name |
2,2-dimethyl-3-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-17(2)13(14(17)16(22)23)15(21)19-9-7-18(8-10-19)11-3-5-12(6-4-11)20(24)25/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOJDWWMFVLDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

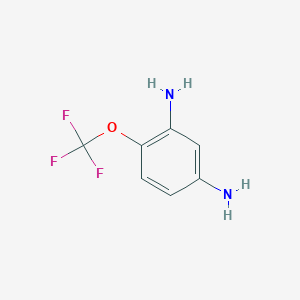
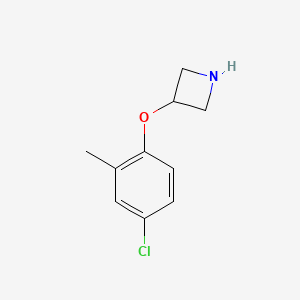
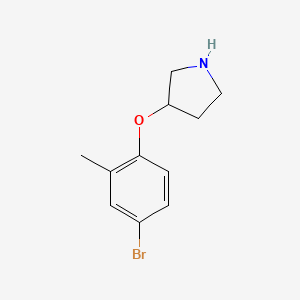
![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
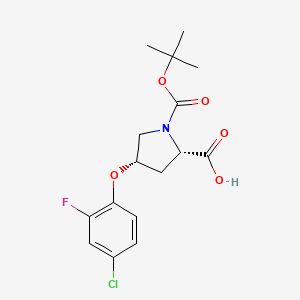
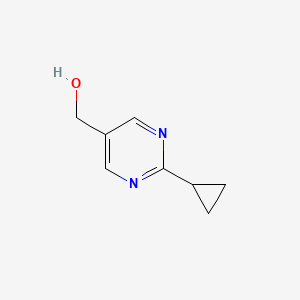
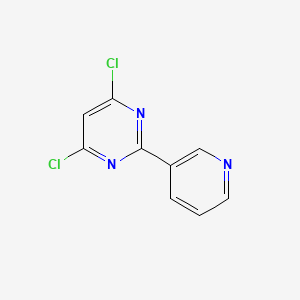
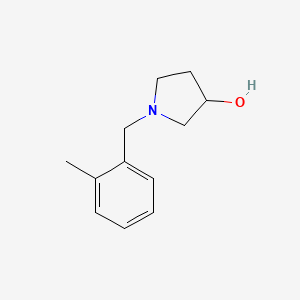
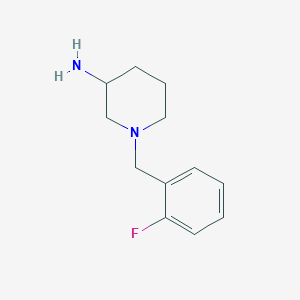
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
